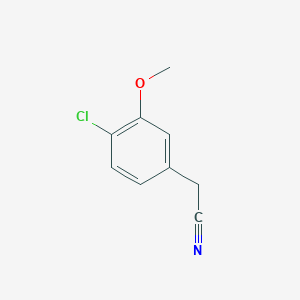

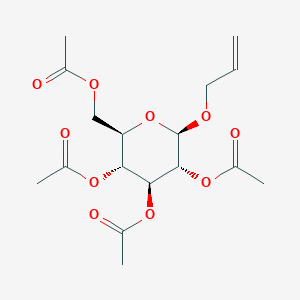

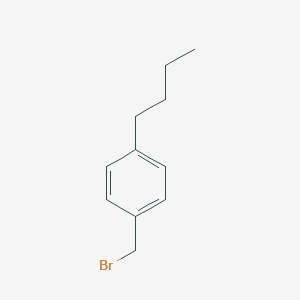

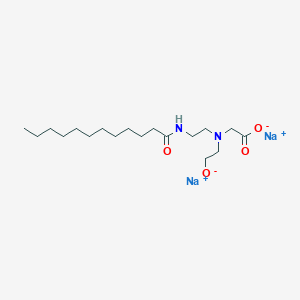

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of a pyran, a class of organic compounds characterized by a 6-membered ring containing one oxygen atom and five carbon atoms. It is of interest due to its structural complexity and potential for varied chemical reactions and properties. The molecule's synthesis and analysis provide insights into its structural conformation and reactivity.

Synthesis Analysis

The title compound was synthesized using a Koenigs–Knorr reaction, a method for glycoside synthesis involving the reaction of a sugar halide with an alcohol in the presence of a metal catalyst. This reaction produced the compound with the central ring adopting a chair conformation, indicating a stable and common conformation for pyrans (Mönch et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound features a distorted half-boat conformation of the 3,4-dihydro-2H-pyran ring. This structure highlights the flexible nature of the pyran ring, which can adopt different conformations based on the substituents and reaction conditions. No significant intermolecular interactions, such as hydrogen bonding, were observed in the crystal structure, suggesting that the compound's solid-state properties may be influenced primarily by van der Waals forces (Zukerman-Schpector et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

The compound, with a systematic name (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-propoxytetrahydro-2H-pyran-3,4,5-triyl triacetate, is formed via the Koenigs–Knorr reaction, showcasing the chemical synthesis versatility of such molecules. The central ring exhibits a chair conformation, suggesting stability and potential for further functionalization without significant interactions like hydrogen bonds within its crystal structure (Mönch et al., 2013).

Novel Molecule Synthesis

Research has extended into synthesizing new molecules based on similar structures, indicating the potential for diverse applications in synthetic chemistry. For instance, a novel sugar imine molecule was synthesized and characterized, highlighting the utility of such compounds in developing new materials with specific physical properties and thermal stability. This synthesis utilized D-glucose and click chemistry, reflecting the adaptability of the compound's structure in creating novel chemical entities (Majed Jari Mohammed et al., 2020).

Acetylation and Derivative Formation

The acetylation of similar compounds to form derivatives like N-glucosylated substituted anilines showcases the compound's chemical flexibility. This process leads to the creation of acetylated derivatives with specific configurations, which are essential for various chemical syntheses and potential pharmacological applications (Pogrebnoi, 2015).

Disaccharide Mimetics Synthesis

The structure's utility in synthesizing disaccharide mimetics further underscores its significance in medicinal chemistry. Dipyranones based on similar configurations have been used as templates for creating novel C-linked disaccharide analogues. This process involves stereoselective reduction and dihydroxylation, indicating the compound's role in developing new therapeutic agents with potential biological activities (Harding et al., 2003).

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUHDGOVWKFJBM-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)